氢氧化镥

描述

Lutetium trihydroxide is a chemical compound of lutetium . Lutetium is a silvery-white rare earth metal that is soft and ductile . It was discovered in 1907 by Georges Urbain in Paris, France, and independently by Charles James in New Hampshire, USA .

Synthesis Analysis

The synthesis of lutetium-based compounds has been explored in various studies . For instance, one study discussed the modification of lutetium hydroxide on a layered double hydroxide (LDH), [Ni4Al(OH)10]NO3, carried out by coprecipitation and thereafter hydrothermal treatment .Molecular Structure Analysis

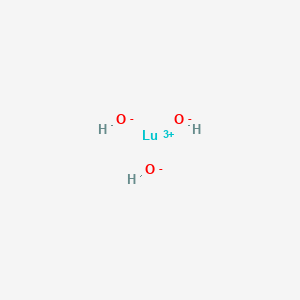

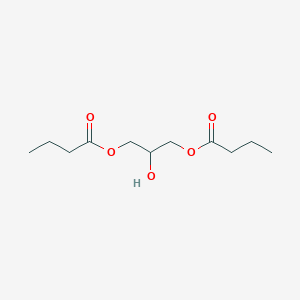

The molecular formula of Lutetium trihydroxide is H3LuO3 . A study discussed the modification of lutetium hydroxide on a layered double hydroxide (LDH), [Ni4Al(OH)10]NO3, and found that when the content of Lu is less, only X-ray diffractions (XRD) due to [Ni4Al(OH)10]NO3 are found .Chemical Reactions Analysis

Lutetium (III) hydroxide can react with acid to form lutetium (III) salts: Lu(OH)3 + 3H+ → Lu3+ + 3H2O. While heating lutetium (III) hydroxide, it will produce LuO(OH), continued heating could produce Lu2O3 .Physical And Chemical Properties Analysis

Lutetium is a silvery-white rare earth metal that is soft and ductile. It exists in a trivalent state in compounds. It is harder and denser than all lanthanides. It is stable in air. It reacts slowly with water, but dissolves rapidly in acids .科学研究应用

晶体结构和光谱分析

- 结构精修: 研究已经精修了立方 Lu(OH)₃ 的结构,揭示了有关原子配位和键长的关键细节,这对于理解其晶体学至关重要(Mullica & Milligan, 1980)。

- 合成和光谱学: 对氢氧化镥/铟的合成和晶体结构的研究增进了对它与纯 Lu(OH)₃ 同构性质的理解(Mullica, Sappenfield & Gable, 1988)。

- 老化研究: 对含水氧化镥的老化研究已经确定了不同的相和相变,有助于了解其物理性质(Mullica, Milligan & Dillin, 1979)。

光动力疗法和光物理性质

- 镥德克萨菲林应用: 镥德克萨菲林已被确定为一种用于光动力疗法有效的试剂,研究证明了它在肿瘤选择性方面的特性和在癌症治疗模型中的功效(Young 等人,1996); (Sessler 等人,1997)。

- 对红细胞的影响: 镥德克萨菲林对红细胞溶血的光敏作用突出了该化合物的な光物理能力和潜在的生物医学应用(Bilgin 等人,2000)。

镥配合物和配位化学

- 夹心配合物: 对镥(III) 1,2-萘菁配合物的研究揭示了镥配合物的氧化还原和紫外-可见光谱性质的见解,这对于开发先进材料至关重要(Guyon 等人,1998)。

- 烷基和氢化物配合物: 在非环戊二烯基环境中对镥烷基和氢化物配合物进行的研究有助于有机金属化学领域和对镥化学行为的理解(Konkol, Spaniol & Okuda, 2007)。

其他应用

- 治疗性核医学: 放射性标记形式的镥-177 因其在治疗性核医学中日益重要的作用而受到认可,突显了镥的同位素多功能性(Pillai & Knapp, 2015)。

- 电子应用: 对氧化镥薄膜的研究证明了它在电子应用中的潜力,因为它具有独特的导电性和特性(Kaminaga 等人,2018)。

作用机制

安全和危害

未来方向

The use of lutetium-based compounds is increasing in various fields. For instance, the use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . Research advancements in lutetium radiopharmaceuticals include enhanced targeting mechanisms, combination therapies, personalized treatment protocols, and expanding indications .

属性

IUPAC Name |

lutetium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Lu.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVDHJQBGNVGEB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LuO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.989 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16469-21-9 | |

| Record name | Lutetium hydroxide (Lu(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lutetium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of determining the refined structure of cubic Lutetium trihydroxide?

A1: Understanding the precise arrangement of atoms within a material like Lutetium trihydroxide is crucial for predicting and explaining its physical and chemical properties. [, ] For example, knowing the bond lengths and angles within the crystal structure can offer insights into its stability, solubility, and even potential applications as a catalyst. [, ] The refined structure provides a fundamental basis for further research and development involving this compound.

Q2: How can the information from these structural studies be applied in a broader research context?

A2: The structural data obtained from these studies can serve as a starting point for computational chemists. [, ] Using this information, researchers can perform simulations and calculations to predict various properties of Lutetium trihydroxide, such as its electronic structure, surface reactivity, and interaction with other molecules. This in silico approach can guide further experimental investigations, potentially leading to the discovery of novel applications for this compound in areas like materials science or catalysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

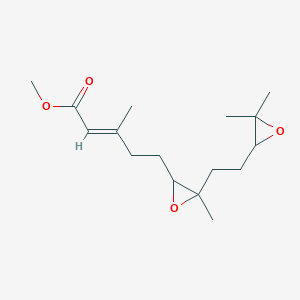

![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)